molecular formula C9H7F3N2O B8539158 3-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one

3-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No. B8539158
M. Wt: 216.16 g/mol
InChI Key: CPUXFLUZQYPUHY-UHFFFAOYSA-N
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Patent
US08518969B2

Procedure details

Into a 100 mL round-bottom flask, was placed a solution of tert-butyl 5-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (as prepared in the previous step, 2.7 g, 8.54 mmol, 1.00 equiv) in dichloromethane (20 g) and CF3COOH (4 g). The reaction mixture was stirred for 2 h at room temperature. The pH value of the solution was adjusted to 8 with sodium bicarbonate. The resulting solution was extracted with 3×30 mL of dichloromethane, and the combined organic layers was washed with 1×50 mL of brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The title compound was obtained a yellow solid.
Name
tert-butyl 5-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9][C:8]2[N:7]=[CH:6][C:5]([C:19]([F:22])([F:21])[F:20])=[CH:4][C:3]1=2.C(=O)(O)[O-].[Na+]>ClCCl.C(O)(C(F)(F)F)=O>[F:21][C:19]([F:20])([F:22])[C:5]1[CH:6]=[N:7][C:8]2[CH2:9][CH2:10][NH:11][C:2](=[O:1])[C:3]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl 5-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2C=C(C=NC2CCN1C(=O)OC(C)(C)C)C(F)(F)F
Name
Quantity
20 g
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
4 g
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round-bottom flask, was placed
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×30 mL of dichloromethane
WASH
Type
WASH
Details
the combined organic layers was washed with 1×50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=NC=2CCNC(C2C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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